molecular formula ¹³CD₃ClO₂S B1141992 (113C)Methanesulfonyl chloride CAS No. 1216581-01-9

(113C)Methanesulfonyl chloride

Cat. No.: B1141992
CAS No.: 1216581-01-9
M. Wt: 118.56
InChI Key:
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Description

Methanesulfonyl chloride, also known as (113C)Methanesulfonyl chloride, is an organosulfur compound with the chemical formula CH₃SO₂Cl. It is a colorless liquid with a pungent odor and is highly reactive. This compound is widely used in organic synthesis, particularly in the preparation of methanesulfonates and as a reagent in various chemical reactions .

Preparation Methods

Methanesulfonyl chloride can be synthesized through several methods:

    Reaction of Methane and Sulfuryl Chloride: This method involves a radical reaction between methane and sulfuryl chloride to produce methanesulfonyl chloride and hydrogen chloride[ \text{CH}_4 + \text{SO}_2\text{Cl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{HCl} ]

    Chlorination of Methanesulfonic Acid: Another common method is the chlorination of methanesulfonic acid using thionyl chloride or phosgene[ \text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ] [ \text{CH}_3\text{SO}_3\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{CO}_2 + \text{HCl} ]

    Industrial Production: Industrially, methanesulfonyl chloride is produced using similar methods but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Methanesulfonyl chloride is highly reactive and undergoes various types of chemical reactions:

    Substitution Reactions: It reacts with alcohols to form methanesulfonates in the presence of a non-nucleophilic base. This reaction proceeds via an E1cb elimination mechanism, generating the highly reactive intermediate sulfene[ \text{CH}_3\text{SO}_2\text{Cl} + \text{ROH} \rightarrow \text{CH}_3\text{SO}_2\text{OR} + \text{HCl} ]

    Reduction Reactions: Methanesulfonyl chloride can be reduced to methanesulfonic acid using reducing agents like lithium aluminum hydride.

    Elimination Reactions: It can undergo elimination reactions to form sulfene, which can further react with various nucleophiles.

Scientific Research Applications

Methanesulfonyl chloride has numerous applications in scientific research:

    Organic Synthesis: It is used to synthesize methanesulfonates, which are intermediates in various organic reactions, including substitution, elimination, and rearrangement reactions.

    Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds, particularly in the preparation of sulfonamide-based drugs.

    Agrochemicals: Methanesulfonyl chloride is used in the production of agrochemicals, including herbicides and pesticides.

    Dyes and Pigments: It is used as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

Methanesulfonyl chloride acts as an electrophile, functioning as a source of the “CH₃SO₂⁺” synthon. In its reactions, it typically undergoes nucleophilic substitution, where the chlorine atom is replaced by a nucleophile. The mechanism often involves the formation of a highly reactive intermediate, such as sulfene, which then reacts with the nucleophile to form the final product .

Comparison with Similar Compounds

Methanesulfonyl chloride is similar to other sulfonyl chlorides, such as:

Methanesulfonyl chloride stands out due to its high reactivity and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.

Properties

IUPAC Name

(113C)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3ClO2S/c1-5(2,3)4/h1H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARBMVPHQWIHKH-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745957
Record name (~13~C)Methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216581-01-9
Record name (~13~C)Methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1216581-01-9
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